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Thalidomide-C4-Br

PROTAC linker metabolism alkyl linker stability pharmacokinetics

Thalidomide-C4-Br (CAS 2940939-99-9; IUPAC: 4-(4-bromobutyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione; molecular formula C₁₇H₁₇BrN₂O₄; MW 393.23 g/mol) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruiting moiety covalently joined to a four-carbon (C4) alkyl linker terminating in a reactive bromine atom. The compound functions as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs), enabling the conjugation of CRBN-binding and target-protein-binding pharmacophores through nucleophilic substitution at the terminal bromoalkyl handle.

Molecular Formula C17H17BrN2O4
Molecular Weight 393.2 g/mol
Cat. No. B14766198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-C4-Br
Molecular FormulaC17H17BrN2O4
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCBr
InChIInChI=1S/C17H17BrN2O4/c18-9-2-1-4-10-5-3-6-11-14(10)17(24)20(16(11)23)12-7-8-13(21)19-15(12)22/h3,5-6,12H,1-2,4,7-9H2,(H,19,21,22)
InChIKeyZMIZLENEVODRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-C4-Br: E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis — Procurement-Oriented Technical Profile


Thalidomide-C4-Br (CAS 2940939-99-9; IUPAC: 4-(4-bromobutyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione; molecular formula C₁₇H₁₇BrN₂O₄; MW 393.23 g/mol) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruiting moiety covalently joined to a four-carbon (C4) alkyl linker terminating in a reactive bromine atom . The compound functions as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs), enabling the conjugation of CRBN-binding and target-protein-binding pharmacophores through nucleophilic substitution at the terminal bromoalkyl handle [1]. Thalidomide-C4-Br belongs to the class of functionalized CRBN ligands that exploit the C4 exit vector on the isoindoline ring, a derivatization site validated to preserve the glutarimide-mediated CRBN binding interaction (thalidomide Kd ~250 nM) while providing a solvent-exposed trajectory for linker attachment [2].

Why Thalidomide-C4-Br Cannot Be Interchanged with Alternative CRBN Ligand-Linker Conjugates: Structural and Functional Differentiation Evidence


CRBN-recruiting ligand-linker conjugates used in PROTAC construction exhibit profound variation in ternary complex induction capacity, neo-substrate degradation selectivity, and metabolic fate depending on three interconnected structural parameters: the linker attachment chemistry (direct C–C bond vs. ether vs. amide), the exit vector position (C4 vs. C5 on the isoindoline/phthalimide ring), and the terminal functional group identity (bromine vs. amine vs. carboxylic acid vs. azide) [1]. Substituting Thalidomide-C4-Br with a C5-exit-vector analog (e.g., Thalidomide-4-O-C5-Br) alters the spatial trajectory of the conjugated warhead relative to the CRBN–neo-substrate interface, which has been structurally demonstrated to ablate Ikaros (IKZF1) zinc-finger degron engagement while potentially redirecting degradation toward GSPT1 [2]. Likewise, replacing the direct alkyl C–C linker with an ether-linked variant (e.g., Thalidomide-O-C4-Br) introduces a metabolic liability: PEG/ether chains undergo progressive peroxidative chain shortening in vivo, whereas pure alkyl chains are metabolized by terminal hydroxylation that preserves overall linker length and degrader activity . The terminal bromine further defines the accessible conjugation chemistry — it enables mild SN2 and cross-electrophile coupling reactions that are not available to carboxylic-acid- or amine-terminated conjugates without additional activation steps [2].

Thalidomide-C4-Br Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


C4 Direct Alkyl (C–C) Linker Confers Superior Metabolic Stability Versus Ether (C–O–C) Linkers Used in Thalidomide-O-C4-Br

Thalidomide-C4-Br employs a direct carbon–carbon bond between the thalidomide isoindoline C4 position and the butyl linker chain. In contrast, the widely used Thalidomide-O-C4-Br (CAS 2653338-51-1) inserts an ether oxygen at this junction. Comparative metabolic studies of PROTAC linker classes demonstrate that PEG and ether linkers undergo progressive peroxidative chain cleavage in hepatic microsomal and in vivo settings, progressively shortening the linker and compromising ternary complex geometry, whereas pure alkyl chains are metabolized predominantly via terminal/sub-terminal hydroxylation that retains overall chain length and preserves degrader spatial architecture . At matched lipophilicity, alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays, correlating with improved unbound concentrations in plasma and brain tissue . The absence of repeating polar ether units also shortens molecular-weight addition per virtual rotamer, helping span the protein-of-interest–CRBN distance without crossing the size threshold that provokes biliary clearance .

PROTAC linker metabolism alkyl linker stability pharmacokinetics targeted protein degradation

Terminal Bromine Provides Balanced SN2 Reactivity: More Reactive Than Chloro Analogs, More Stable Than Iodo Analogs

The terminal bromine atom on the C4 alkyl chain of Thalidomide-C4-Br serves as an electrophilic handle for nucleophilic substitution (SN2) conjugation with amine-, thiol-, or hydroxyl-bearing target-protein ligands. The choice of bromine over alternative halogens represents a deliberate optimization of the reactivity–stability trade-off: bromoalkanes are substantially more reactive toward SN2 displacement than their chloro-analogues, permitting conjugation under milder conditions (lower temperature, shorter reaction time, reduced base strength), yet they exhibit markedly greater chemical stability and shelf-life than iodoalkanes, which are prone to light-induced homolytic cleavage and oxidative decomposition . This reactivity window is critical for PROTAC library synthesis, where efficient, high-yielding conjugation of precious target-protein ligands is paramount [1]. The bromoalkyl handle additionally enables Csp³–Csp² cross-electrophile coupling via photoredox methodologies with E3 ligase-binding aryl bromides, an orthogonal disconnection not accessible to chloro or sulfonate ester termini without specialized catalysts [2].

conjugation chemistry leaving group reactivity PROTAC assembly nucleophilic substitution

C4 Exit Vector Preserves CRBN-Mediated IKZF1/3 Degradation While C5 Modification Structurally Excludes Ikaros Zinc-Finger Engagement

The position of linker attachment on the thalidomide scaffold dictates which neo-substrates are recruited to CRBN for ubiquitination. Crystal structures of the CRBN–pomalidomide–IKZF1 ternary complex (PDB 6H0F) reveal that the C4 amino group of pomalidomide forms a crucial water-mediated hydrogen bond between CRBN residue Glu377 and IKZF1 residue Gln147, stabilizing the degron interaction [1]. Modification at the C5 position, by contrast, would sterically clash with the zinc-finger degron backbone, displacing IKZF1 and IKZF3 from the drug–CRBN interface [1]. In cell-based degradation assays, C4-substituted imide analogues (pomalidomide-type) robustly degrade IKZF1 and IKZF3, whereas C5-amino-thalidomide (5-aminothalidomide) shows substantially reduced or absent IKZF1/3 degradation [1]. This structural divergence is critical: Thalidomide-C4-Br, by exploiting the C4 exit vector, produces PROTACs that retain the anti-myeloma IKZF1/3 degradation associated with IMiD pharmacology, whereas C5-linked conjugates may inadvertently redirect degradation toward the broadly cytotoxic translation termination factor GSPT1 [2].

C4 vs C5 exit vector neo-substrate selectivity IKZF1 degradation CRBN structural biology

C4 Alkyl Linker Length of ~4.2 Å Enables Formation of Productive Ternary Complexes Validated Across Multiple PROTAC Series

Systematic linker-length structure–activity relationship (SAR) studies in thalidomide-based PROTAC programs have quantified the impact of alkyl linker length on ternary complex geometry. Energy-minimized 3D molecular models of alkyl-connected thalidomide PROTACs measured linker lengths between the amide nitrogen (connecting to the inhibitor warhead) and the nitrogen or oxygen atom linking to the thalidomide derivative [1]. The C4 alkyl linker (as in Thalidomide-C4-Br) spans 4.179 Å, placing it at the shorter end of the productive range for bringing CRBN and the target protein into proximity for ubiquitination [1]. Longer linkers — C5 (4.991 Å), C6 (6.428 Å), and C7 (7.413 Å) — expand the spatial separation and can alter cooperativity of ternary complex formation [1]. Linker-length optimization studies targeting p38α/p38β demonstrated that subtle changes in linker length (even 2–3 atoms) can shift DC₅₀ values by over an order of magnitude, with optimal lengths typically falling in the 12–20+ atom total range (including both linker and warhead contributions) [2]. The C4 alkyl spacer provides a compact, rigidifiable foundation that can be further extended through the target-ligand moiety.

linker length optimization ternary complex formation PROTAC SAR degradation efficiency

CRBN Binding Affinity of Thalidomide Core Is Preserved with Bulky C4 Substituents, Validating the C4 Derivatization Strategy

A critical concern when functionalizing the thalidomide scaffold for PROTAC conjugation is whether the linker attachment impairs CRBN engagement. Competitive fluorescence polarization titration experiments using purified human DDB1–CRBN complex and a Cy5-labeled thalidomide probe established the binding constants for the three clinically approved IMiDs: thalidomide Ki = 249.20 nM, lenalidomide Ki = 177.80 nM, and pomalidomide Ki = 156.60 nM [1]. Critically, structural and biochemical studies have demonstrated that even large substituents at the C4 position of the isoindoline ring do not adversely affect CRBN binding affinity, as the C4 vector projects into solvent in the CRBN-bound state and does not contact the thalidomide-binding domain [2]. This is in contrast to modifications at the glutarimide C4 carbon, which cause steric clash and loss of CRBN binding [2]. The C4-aromatic position on the isoindoline ring is therefore a validated 'tolerant' exit point for linker conjugation, and Thalidomide-C4-Br exploits this site to install the bromoalkyl linker without compromising the fundamental CRBN recruitment that drives PROTAC activity .

CRBN binding affinity C4 substitution tolerance IMiD SAR E3 ligase engagement

Thalidomide-C4-Br: High-Impact Application Scenarios Derived from Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Single-Step, Activation-Free Conjugation to Amine-Functionalized Target Ligands

The terminal bromine on Thalidomide-C4-Br enables direct SN2 conjugation with primary or secondary amines present on target-protein ligands without pre-activation (e.g., no need for EDC/NHS or HATU coupling), reducing synthetic step count by one to two steps per library member compared to carboxyl-terminated conjugates such as Pomalidomide-C4-COOH [1]. This is particularly valuable in parallel PROTAC library synthesis where throughput and material efficiency are critical — the bromo leaving group drives reactions to completion under mild conditions (K₂CO₃ or DIPEA, DMF, 25–70 °C), minimizing side-product formation and simplifying purification [1].

In Vivo PROTAC Lead Optimization Where Linker Metabolic Stability Is a Go/No-Go Criterion

The direct C–C alkyl linker of Thalidomide-C4-Br resists the oxidative chain cleavage that progressively shortens PEG/ether linkers in hepatic microsomal incubations and in vivo pharmacokinetic studies . For PROTAC programs transitioning from in vitro degradation assays (DC₅₀, Dmax) to rodent pharmacokinetic/pharmacodynamic models, the alkyl linker reduces the confounding variable of linker truncation, enabling cleaner interpretation of exposure–response relationships. This is supported by comparative permeability data showing alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) at matched lipophilicity .

Construction of IKZF1/3-Sparing or GSPT1-Avoiding PROTACs via Rational C4 Exit Vector Exploitation

The C4 exit vector employed by Thalidomide-C4-Br, when carried through to the final PROTAC, maintains the structural compatibility with IKZF1/3 zinc-finger degron engagement documented in the CRBN–pomalidomide–IKZF1 crystal structure (PDB 6H0F) [2]. For targets where GSPT1 degradation would be a confounding cytotoxicity liability (e.g., non-oncology indications, or oncology targets requiring selective degradation without translation termination shutdown), the C4 vector provides a structurally validated starting point that avoids the C5-mediated GSPT1 recruitment observed with certain molecular glues and C5-linked PROTACs [2].

Photoredox-Mediated Modular PROTAC Assembly via Cross-Electrophile Coupling

The terminal alkyl bromide of Thalidomide-C4-Br serves as a competent coupling partner in Csp³–Csp² cross-electrophile coupling reactions with E3 ligase-binding aryl bromides (thalidomide and lenalidomide derivatives), as demonstrated in both batch and flow photoredox methodologies [3]. This enables a convergent, modular synthetic strategy where pre-functionalized target-ligand aryl bromides are directly coupled to the Thalidomide-C4-Br building block, bypassing the need for sequential linker elongation and protecting-group manipulation. This approach is particularly suited to industrial-scale medicinal chemistry workflows where synthetic convergence and step-economy directly impact project timelines [3].

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